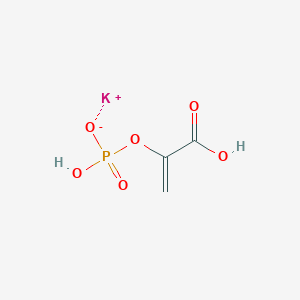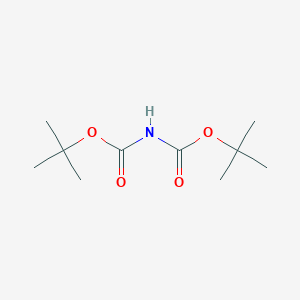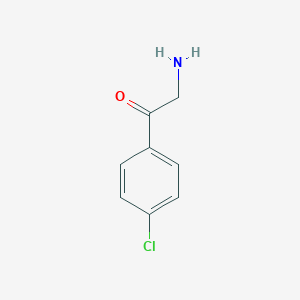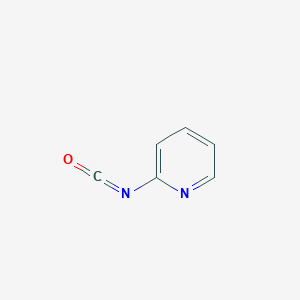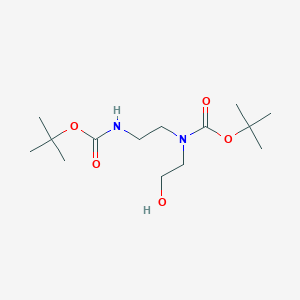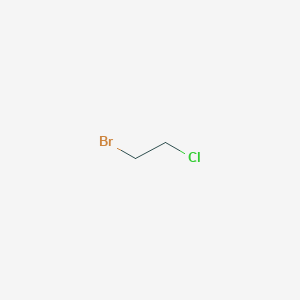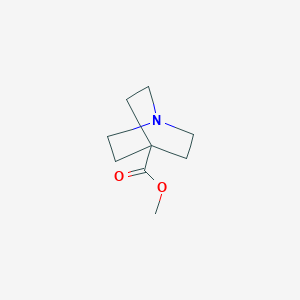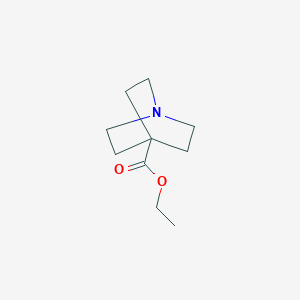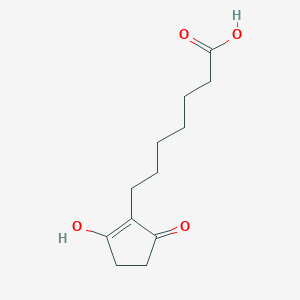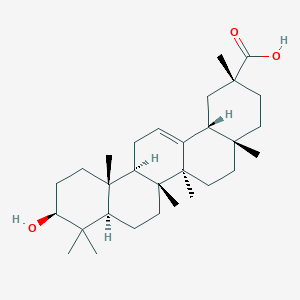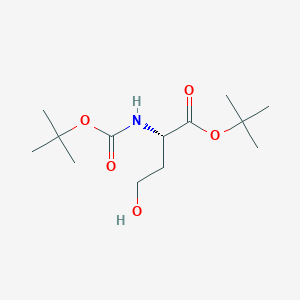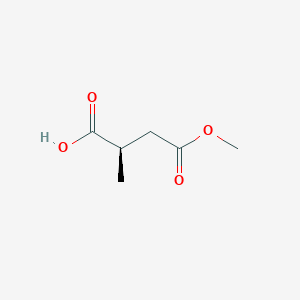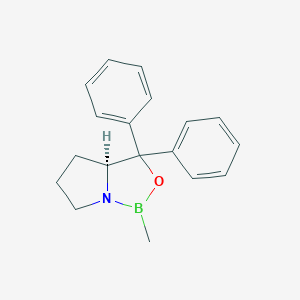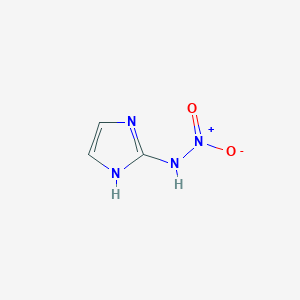
n-nitro-1h-imidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-imidazol-2-yl)nitramide: is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-imidazol-2-yl)nitramide typically involves the reaction of imidazole derivatives with nitramide precursors. One common method involves the nitration of imidazole using nitric acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents like acetonitrile or dichloromethane to facilitate the reaction .
Industrial Production Methods: Industrial production of N-(1H-imidazol-2-yl)nitramide may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities .
Análisis De Reacciones Químicas
Types of Reactions: N-(1H-imidazol-2-yl)nitramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the nitramide group to an amine group.
Substitution: The nitramide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Imidazole amines.
Substitution: Imidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: N-(1H-imidazol-2-yl)nitramide is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation .
Medicine: N-(1H-imidazol-2-yl)nitramide has shown promise in preclinical studies as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a potential candidate for the development of new antibiotics .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of N-(1H-imidazol-2-yl)nitramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity and leading to downstream effects on cellular processes. The exact pathways involved depend on the specific enzyme or receptor targeted by the compound.
Comparación Con Compuestos Similares
Imidazole: A basic five-membered ring structure with two nitrogen atoms.
Benzimidazole: Similar to imidazole but with an additional fused benzene ring.
Thiazole: Contains a sulfur atom in place of one of the nitrogen atoms in imidazole.
Uniqueness: N-(1H-imidazol-2-yl)nitramide is unique due to the presence of the nitramide group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other imidazole derivatives may not be suitable.
Propiedades
IUPAC Name |
N-(1H-imidazol-2-yl)nitramide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2/c8-7(9)6-3-4-1-2-5-3/h1-2H,(H2,4,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHZLMMXKXYPKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)N[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
